N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-propylglycinamide
Overview
Description
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-propylglycinamide is a synthetic organic compound characterized by the presence of a sulfonyl group attached to a chlorophenyl ring, an ethyl group, and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-propylglycinamide typically involves multiple steps. One common method starts with the sulfonylation of 4-chlorophenylamine to form 4-chlorophenylsulfonamide. This intermediate is then reacted with ethyl and propyl groups under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of N2-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-propylglycinamide may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-propylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines or thiols; reactions often require catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-propylglycinamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-propylglycinamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may affect cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N-propylglycinamide: Similar structure but with a bromine atom instead of chlorine.
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-butylglycinamide: Similar structure but with a butyl group instead of a propyl group.
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-propylglycinamide: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-propylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenylsulfonyl group, along with the ethyl and propyl groups, allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-ethylamino]-N-propylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3S/c1-3-9-15-13(17)10-16(4-2)20(18,19)12-7-5-11(14)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXSEBSUCUXSJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN(CC)S(=O)(=O)C1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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